![molecular formula C32H27N3 B4652730 1-(4-ETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE](/img/structure/B4652730.png)
1-(4-ETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE
Descripción general
Descripción
1-(4-ETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE is a complex organic compound that belongs to the class of imidazo[1,2-a][1,3]diazoles This compound is characterized by its unique structure, which includes multiple phenyl groups and an imidazo[1,2-a][1,3]diazole core
Métodos De Preparación
The synthesis of 1-(4-ETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,2-a][1,3]diazole core, followed by the introduction of the phenyl groups through various substitution reactions. Common reagents used in these reactions include phenylboronic acids, palladium catalysts, and base conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(4-ETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the phenyl groups or the imidazo[1,2-a][1,3]diazole core.
Aplicaciones Científicas De Investigación
1-(4-ETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body. Research is ongoing to determine its efficacy and safety as a drug candidate.
Industry: In industrial applications, the compound is used in the development of new materials with unique properties, such as enhanced stability, conductivity, or reactivity.
Mecanismo De Acción
The mechanism of action of 1-(4-ETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms by which the compound exerts its effects.
Comparación Con Compuestos Similares
1-(4-ETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE can be compared with other similar compounds, such as:
1-(4-METHYLPHENYL)-2-(4-ETHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE: This compound has a similar structure but with different substituents on the phenyl groups.
1-(4-ETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]THIAZOLE: This compound has a thiazole core instead of a diazole core, leading to different chemical properties and reactivity.
1-(4-ETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]OXAZOLE:
The uniqueness of this compound lies in its specific combination of substituents and core structure, which confer distinct chemical and physical properties.
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-2-(4-methylphenyl)-5,6-diphenylimidazo[1,2-a]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3/c1-3-24-16-20-28(21-17-24)35-29(25-18-14-23(2)15-19-25)22-34-31(27-12-8-5-9-13-27)30(33-32(34)35)26-10-6-4-7-11-26/h4-22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXKEGLSCXEFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


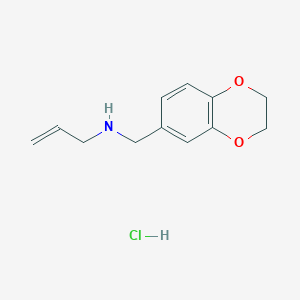
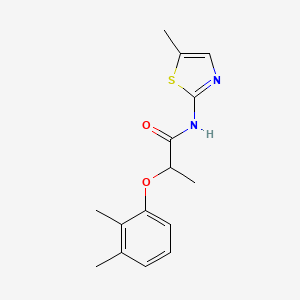
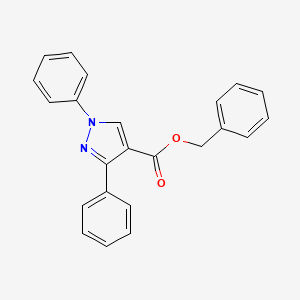
![2-{(Z)-1-[5-(3-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione](/img/structure/B4652694.png)
![3-(4-bromophenyl)-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4652704.png)
![6-bromo-2-(4-ethylphenyl)-4-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4652712.png)

![Methyl 2-[[2-[[2-(4-methoxyanilino)-2-oxoacetyl]amino]acetyl]amino]benzoate](/img/structure/B4652743.png)
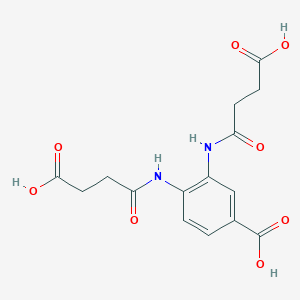
![3-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4652754.png)
![N-(4-chlorophenyl)-2-cyano-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B4652756.png)
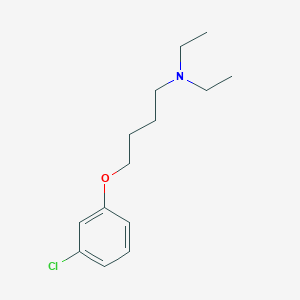

![5-bromo-N-[(Z)-3-(3-hydroxypropylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4652767.png)
